molecular formula C23H23BrN2O4S B11639740 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11639740
M. Wt: 503.4 g/mol
InChI Key: UTIJOQONVRKBOF-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a benzyl group, a bromobenzene sulfonamide moiety, and a methoxy-methylphenyl acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the sulfonamide: Reacting 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base like triethylamine to form N-benzyl-4-bromobenzenesulfonamide.

    Acylation: Reacting the resulting sulfonamide with 2-methoxy-5-methylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.

    Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. For instance:

    Antimicrobial Action: It may inhibit bacterial enzymes involved in folic acid synthesis.

    Anticancer Action: It may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-Benzylsulfonamides: Compounds with similar benzyl and sulfonamide groups.

    Methoxyphenylacetamides: Compounds with similar methoxy and acetamide groups.

Uniqueness

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C23H23BrN2O4S

Molecular Weight

503.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O4S/c1-17-8-13-22(30-2)21(14-17)25-23(27)16-26(15-18-6-4-3-5-7-18)31(28,29)20-11-9-19(24)10-12-20/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

UTIJOQONVRKBOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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